Computed Lipophilicity (XLogP3) Head-to-Head: 15-Fold Increase Over the Shorter-Chain Propanol Analog
The target compound exhibits a computed XLogP3 of 1.5, compared to 0.1 for the direct structural comparator 2-[(1-methylpiperidin-4-yl)amino]propan-1-ol (CAS 1153893-89-0). This represents a difference (ΔXLogP3) of +1.4 log units, theoretically corresponding to approximately 25-fold higher octanol-water partition coefficient [REFS-1, REFS-2]. An XLogP3 in the 1–3 range is considered favorable for CNS drug-like properties, whereas an XLogP3 near 0 may limit passive membrane permeability [3].
Δ +1.4 (theoretical ~25×)
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 (PubChem, XLogP3 3.0) |
| Comparator Or Baseline | 2-[(1-Methylpiperidin-4-yl)amino]propan-1-ol: XLogP3 = 0.1 (PubChem, XLogP3 3.0) |
| Quantified Difference | ΔXLogP3 = +1.4 (theoretical ~25× increase in P) |
| Conditions | Computed by XLogP3 3.0 algorithm; values from PubChem release 2019.06.18 (target) and 2025.04.14 (comparator) |
Why This Matters
For CNS-targeted research programs, the higher lipophilicity of the target compound may enable superior passive blood-brain barrier penetration compared to shorter-chain analogs, providing a rational basis for selection in neuroscience-focused discovery projects.
- [1] PubChem Compound Summary for CID 21355431, 4-Methyl-2-[(1-methylpiperidin-4-yl)amino]pentan-1-ol. Computed XLogP3-AA = 1.5. View Source
- [2] PubChem Compound Summary for CID 43499738, 2-[(1-Methylpiperidin-4-yl)amino]propan-1-ol. Computed XLogP3-AA = 0.1. View Source
- [3] Pajouhesh, H. and Lenz, G.R. (2005) 'Medicinal chemical properties of successful central nervous system drugs', NeuroRx, 2(4), pp. 541–553. doi:10.1602/neurorx.2.4.541. View Source
